Brivanib alaninate

Catalog No.
S548895
CAS No.
649735-63-7
M.F
C22H24FN5O4
M. Wt
441.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brivanib alaninate

CAS Number

649735-63-7

Product Name

Brivanib alaninate

IUPAC Name

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate

Molecular Formula

C22H24FN5O4

Molecular Weight

441.45

InChI

InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1

InChI Key

LTEJRLHKIYCEOX-GXTWGEPZSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C

Solubility

Soluble in DMSO, not in water

Synonyms

BMS582664; BMS-582664; BMS 582664; Brivanib alaninate

Description

The exact mass of the compound Brivanib alaninate is 441.18123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Oncology: Treatment of Hepatocellular Carcinoma (HCC)

Summary of Application: Brivanib alaninate has been investigated for its efficacy in treating HCC, the most common type of liver cancer . It targets the VEGFR and FGFR pathways, which are crucial for tumor growth and angiogenesis.

Methods of Application: Clinical trials have administered Brivanib alaninate orally at varying doses to assess its therapeutic impact on HCC patients .

Results: Studies have shown that Brivanib alaninate can significantly suppress tumor growth, reduce microvessel density, and induce apoptosis in HCC models . It has demonstrated a decrease in phosphorylated VEGFR-2, which correlates with its anti-tumor activity.

Pharmacokinetics

Summary of Application: The pharmacokinetic properties of Brivanib alaninate are crucial for understanding its metabolism and disposition in the body, which informs dosing regimens for therapeutic use .

Methods of Application: Preclinical studies involved administering intravenous or oral doses of Brivanib alaninate to model organisms, followed by analysis of metabolic stability in liver and intestinal fractions, plasma, and cells .

Results: Brivanib alaninate showed good oral bioavailability and was efficiently converted to the active form, brivanib. The clearance rate in humans is anticipated to be low to intermediate, with a high volume of distribution .

Drug Delivery

Summary of Application: Brivanib alaninate’s role in drug delivery focuses on its formulation and the impact of excipients on its release and bioavailability .

Methods of Application: Methodologies have been developed to assess the biorelevance of drug release and the impact of drug-excipient binding interactions using Brivanib alaninate as a model compound .

Results: The studies concluded that Brivanib alaninate offers an effective mode of oral delivery for the active drug, brivanib, with changes in cellular and vascular activities accompanying its efficacy .

Clinical Trials

Summary of Application: Brivanib alaninate has been extensively studied in clinical trials for its potential to treat various cancers, including cervical and colorectal cancers .

Methods of Application: Patients received Brivanib alaninate as part of controlled clinical trials to evaluate its safety, efficacy, and pharmacodynamics .

Results: The trials have shown promising results, with some patients experiencing partial responses and disease stabilization. The overall survival benefit varied across studies .

Cancer Therapy

Summary of Application: In cancer therapy, Brivanib alaninate is explored for its dual inhibition of VEGFR and FGFR, which are involved in tumor angiogenesis and growth .

Methods of Application: Mouse models of human cancer were treated with Brivanib alaninate to evaluate its antineoplastic activity .

Results: The treatment led to growth inhibition in various cancer models, with a positive correlation between FGFR expression levels and sensitivity to Brivanib alaninate .

Molecular Biology

Summary of Application: In molecular biology, Brivanib alaninate is used to study the signaling pathways involved in cancer development and progression .

Methods of Application: Cell lines and patient-derived xenografts were treated with Brivanib alaninate to investigate its effects on VEGFR-2 and FGFR-1 signaling pathways .

Results: Brivanib alaninate inhibited key phosphorylation events in these pathways, leading to reduced tumor growth and angiogenesis in preclinical models .

Solid Tumors Treatment

Summary of Application: Brivanib alaninate has been explored for its therapeutic potential in treating solid tumors beyond hepatocellular carcinoma, including metastatic colorectal cancer (MCRC) .

Methods of Application: The drug has been administered to patients with various solid tumors in clinical trials to evaluate its efficacy and safety profile .

Results:

Anti-Angiogenic Therapy

Summary of Application: As an anti-angiogenic agent, Brivanib alaninate is used to inhibit the formation of new blood vessels that supply nutrients to tumors .

Methods of Application: It is administered to patients with advanced cancers, and its effects on tumor vasculature are monitored through imaging and biomarker analysis .

Results: Brivanib alaninate has been shown to reduce tumor vascularization, leading to decreased tumor growth and potential improvement in patient outcomes .

Combination Therapy

Summary of Application: Research has investigated the use of Brivanib alaninate in combination with other chemotherapeutic agents to enhance cancer treatment efficacy .

Methods of Application: Patients receive a regimen that includes Brivanib alaninate alongside standard chemotherapy drugs, with dosing adjusted based on tolerance and response .

Results: Some studies have indicated that the combination of Brivanib alaninate with other drugs can lead to better control of tumor progression and longer progression-free survival .

Biomarker Development

Summary of Application: Brivanib alaninate’s impact on VEGFR and FGFR pathways is used to develop biomarkers for predicting response to therapy in cancer patients .

Methods of Application: Tissue samples from treated patients are analyzed for changes in receptor phosphorylation and expression levels as potential predictive biomarkers .

Results: The presence of certain biomarkers has been correlated with a better response to Brivanib alaninate, aiding in the personalization of cancer treatment .

Preclinical Models

Summary of Application: Brivanib alaninate is utilized in preclinical models to study its pharmacological effects and to screen for potential resistance mechanisms .

Methods of Application: Animal models and cell lines are treated with the drug, and molecular analyses are conducted to understand its impact on cancer cells .

Results: These studies have provided insights into the molecular underpinnings of Brivanib alaninate’s action and have identified potential resistance pathways .

Regulatory Science

Summary of Application: The development and regulatory evaluation of Brivanib alaninate contribute to the field of regulatory science, informing drug approval processes .

Methods of Application: Data from clinical trials and other studies are compiled and analyzed to meet regulatory requirements for drug approval .

Results:

Brivanib alaninate is an investigational compound classified as a multitargeted tyrosine kinase inhibitor, primarily developed for the treatment of hepatocellular carcinoma, the most prevalent form of liver cancer. It is known chemically as (2R)-1-({4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}oxy)propan-2-yl (2S)-2-aminopropanoate. The compound is a prodrug that is converted in vivo to its active form, BMS-540215, which selectively inhibits vascular endothelial growth factor receptor 2 and fibroblast growth factor receptors .

Brivanib alaninate functions as a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases [, ]. VEGFR and FGFR play a significant role in angiogenesis (formation of new blood vessels) and tumor growth [, ]. By inhibiting these kinases, brivanib alaninate aimed to disrupt the signaling pathways that promote tumor growth and blood vessel formation, ultimately starving the tumor of nutrients and oxygen [, ].

  • Diarrhea
  • Fatigue
  • Skin rash
  • Hypertension (high blood pressure)
  • Proteinuria (excess protein in urine)

Brivanib alaninate undergoes hydrolysis to yield BMS-540215, its active moiety. The chemical structure of brivanib alaninate allows it to interact with various signaling pathways involved in tumor growth. The primary reactions include:

  • Hydrolysis: Conversion of brivanib alaninate into BMS-540215 in biological systems.
  • Inhibition: BMS-540215 acts as an ATP-competitive inhibitor, binding to the ATP site of the tyrosine kinases involved in angiogenesis and tumor proliferation.

The inhibition of these receptors leads to reduced signaling for cell proliferation and survival, thereby exerting antitumor effects .

Brivanib alaninate exhibits significant biological activity against hepatocellular carcinoma by targeting key receptors involved in tumor growth and angiogenesis:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): This receptor plays a crucial role in angiogenesis. Brivanib alaninate has shown potent inhibition with an IC50 value of approximately 25 nmol/L.
  • Inhibition of Fibroblast Growth Factor Receptors (FGFR): It also inhibits FGFRs, which are implicated in cellular proliferation and differentiation. The IC50 values for FGFRs range from 68 nmol/L to 148 nmol/L depending on the specific receptor subtype .

Studies indicate that brivanib alaninate reduces microvessel density and induces apoptosis in cancer cells, contributing to its antitumor efficacy .

The synthesis of brivanib alaninate involves several steps that typically include:

  • Formation of the pyrrolo-triazine core: This involves multi-step organic reactions to construct the heterocyclic framework.
  • Introduction of functional groups: Specific reactions are employed to add the fluorinated indole moiety and other substituents necessary for biological activity.
  • Esterification: The final step involves esterifying the carboxylic acid group with alanine to yield brivanib alaninate.

Brivanib alaninate has been primarily investigated for its potential applications in oncology, specifically:

  • Hepatocellular Carcinoma: Clinical trials have assessed its efficacy as a treatment option for patients with advanced liver cancer.
  • Colorectal Cancer: Research has also explored its use in treating colorectal cancer due to its inhibitory effects on angiogenesis and tumor growth pathways .

Despite initial promise, further development has been limited due to challenges in demonstrating improved survival rates compared to existing therapies like sorafenib .

Brivanib alaninate has been studied for its interactions with various signaling pathways:

  • VEGFR and FGFR Pathways: It has been shown to effectively inhibit both pathways, reducing tumor growth and neovascularization in preclinical models.
  • Cell Cycle Regulation: Treatment with brivanib leads to down-regulation of cell cycle regulators such as cyclin D1 and Cdk-4, contributing to cell cycle arrest and apoptosis in cancer cells .

These interactions underline its potential as a dual inhibitor targeting multiple pathways critical for tumor progression.

Brivanib alaninate shares similarities with several other compounds that target similar pathways. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionTarget ReceptorsUnique Features
SorafenibMultitargeted kinase inhibitorVEGFR, PDGFR, RAFApproved for HCC; broader target profile
RegorafenibMultitargeted kinase inhibitorVEGFR, FGFR, TIE2Approved for colorectal cancer; oral bioavailability
PazopanibMultitargeted kinase inhibitorVEGFR, PDGFRApproved for renal cell carcinoma; unique selectivity profile
LenvatinibMultitargeted kinase inhibitorVEGFR, FGFRApproved for thyroid cancer; distinct structure
Brivanib AlaninateDual inhibitorVEGFR2, FGFRProdrug form; specific focus on hepatocellular carcinoma

Brivanib alaninate's unique feature lies in its prodrug nature and specific targeting of hepatocellular carcinoma through dual inhibition of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

441.18123

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Brivanib alaninate

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Finn RS, Kang YK, Mulcahy M, Polite BN, Lim HY, Walters I, Baudelet C, Manekas D, Park JW. Phase II, Open-label Study of Brivanib as Second-line Therapy in Patients with Advanced Hepatocellular Carcinoma. Clin Cancer Res. 2012 Jan 11. [Epub ahead of print] PubMed PMID: 22238246.
2: Gong J, Gan J, Iyer RA. Identification of the oxidative and conjugative enzymes involved in the biotransformation of brivanib. Drug Metab Dispos. 2012 Jan;40(1):219-26. Epub 2011 Oct 11. PubMed PMID: 21989950.
3: Garcia JA, Roberts LR. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma. J Hepatol. 2011 Sep 29. [Epub ahead of print] PubMed PMID: 21963517.
4: Kudo M. Future treatment option for hepatocellular carcinoma: a focus on brivanib. Dig Dis. 2011;29(3):316-20. Epub 2011 Aug 9. Review. PubMed PMID: 21829023.
5: Syed S, Clemens PL, Lathers D, Kollia G, Dhar A, Walters I, Masson E. Lack of Effect of Brivanib on the Pharmacokinetics of Midazolam, a CYP3A4 Substrate, Administered Intravenously and Orally in Healthy Participants. J Clin Pharmacol. 2011 Jun 9. [Epub ahead of print] PubMed PMID: 21659627.
6: Garrett CR, Siu LL, El-Khoueiry A, Buter J, Rocha-Lima CM, Marshall J, LoRusso P, Major P, Chemidlin J, Mokliatchouk O, Velasquez L, Hayes W, Feltquate D, Syed S, Ford S, Kollia G, Galbraith S, Nuyten DS. Phase I dose-escalation study to determine the safety, pharmacokinetics and pharmacodynamics of brivanib alaninate in combination with full-dose cetuximab in patients with advanced gastrointestinal malignancies who have failed prior therapy. Br J Cancer. 2011 Jun 28;105(1):44-52. doi: 10.1038/bjc.2011.182. Epub 2011 May 31. PubMed PMID: 21629245; PubMed Central PMCID: PMC3137402.
7: Allen E, Walters IB, Hanahan D. Brivanib, a dual FGF/VEGF inhibitor, is active both first and second line against mouse pancreatic neuroendocrine tumors developing adaptive/evasive resistance to VEGF inhibition. Clin Cancer Res. 2011 Aug 15;17(16):5299-310. doi: 10.1158/1078-0432.CCR-10-2847. Epub 2011 May 27. PubMed PMID: 21622725; PubMed Central PMCID: PMC3156934.
8: LoRusso P, Shapiro GI, Hurwitz H, Pilat MJ, Chemidlin J, Kollia G, Syed S, Fischer B, Masson E. Lack of food effect on single-dose pharmacokinetics of brivanib, and safety and efficacy following multiple doses in subjects with advanced or metastatic solid tumors. Cancer Chemother Pharmacol. 2011 Dec;68(6):1377-85. Epub 2011 Apr 3. PubMed PMID: 21461891.
9: Diaz-Padilla I, Siu LL. Brivanib alaninate for cancer. Expert Opin Investig Drugs. 2011 Apr;20(4):577-86. Epub 2011 Mar 11. Review. PubMed PMID: 21391890.
10: Park JW, Finn RS, Kim JS, Karwal M, Li RK, Ismail F, Thomas M, Harris R, Baudelet C, Walters I, Raoul JL. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma. Clin Cancer Res. 2011 Apr 1;17(7):1973-83. Epub 2011 Feb 24. PubMed PMID: 21349999.

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